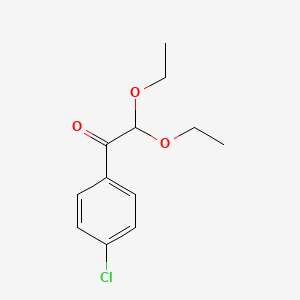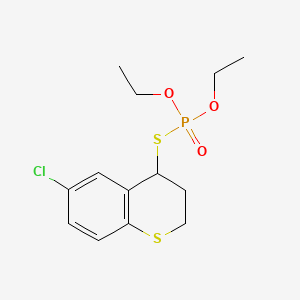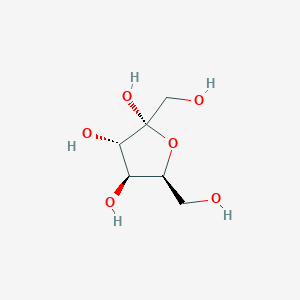
3,4,6-Pyridazinetrithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6-Pyridazinetrithiol is a heterocyclic compound with the molecular formula C4H4N2S3 It features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms, and three thiol groups attached at the 3rd, 4th, and 6th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Pyridazinetrithiol typically involves the formation of the pyridazine ring followed by the introduction of thiol groups. One common method is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4,6-Pyridazinetrithiol can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the pyridazine ring or the thiol groups.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reactions: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3,4,6-Pyridazinetrithiol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 3,4,6-Pyridazinetrithiol involves its ability to interact with various molecular targets. The thiol groups can form strong bonds with metal ions, making it useful in chelation therapy or as a catalyst in certain reactions. The pyridazine ring can participate in hydrogen bonding and π-π stacking interactions, which are important in molecular recognition and drug-target interactions .
Vergleich Mit ähnlichen Verbindungen
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, but without thiol groups.
Pyridazinone: A derivative with a carbonyl group at the 3rd position.
Pyrimidine: A six-membered ring with nitrogen atoms at the 1st and 3rd positions.
Uniqueness: The combination of the pyridazine ring and thiol groups provides a versatile scaffold for developing new compounds with diverse biological and chemical properties .
Eigenschaften
CAS-Nummer |
66234-88-6 |
|---|---|
Molekularformel |
C4H4N2S3 |
Molekulargewicht |
176.3 g/mol |
IUPAC-Name |
4-sulfanyl-1,2-dihydropyridazine-3,6-dithione |
InChI |
InChI=1S/C4H4N2S3/c7-2-1-3(8)5-6-4(2)9/h1H,(H,6,9)(H2,5,7,8) |
InChI-Schlüssel |
YFZIEYJWTOQZHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=S)NNC1=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





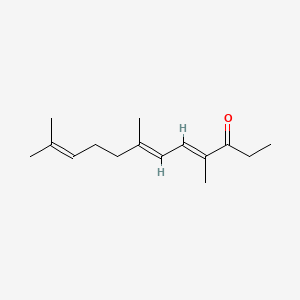
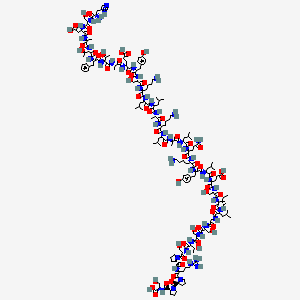
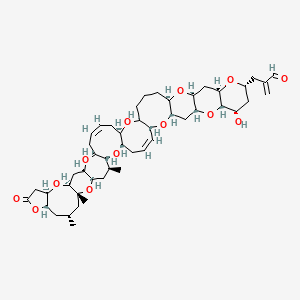
![iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one](/img/structure/B15176842.png)
